molecular formula C6H14O B3051894 3-Methoxypentane CAS No. 36839-67-5

3-Methoxypentane

Cat. No.: B3051894
CAS No.: 36839-67-5
M. Wt: 102.17 g/mol
InChI Key: CQRFEDVNTJTKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypentane, also known as 1-Ethylpropyl methyl ether, is an organic compound with the molecular formula C6H14O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid with a mild, ether-like odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxypentane can be synthesized via the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide. One common route is the reaction of sodium methoxide (CH3ONa) with 3-bromopentane (CH3CH2CH2CH2Br) under anhydrous conditions. The reaction proceeds as follows:

CH3ONa+CH3CH2CH2CH2BrCH3OCH2CH2CH2CH3+NaBr\text{CH}_3\text{ONa} + \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{NaBr} CH3​ONa+CH3​CH2​CH2​CH2​Br→CH3​OCH2​CH2​CH2​CH3​+NaBr

Industrial Production Methods

Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of anhydrous conditions and appropriate solvents is crucial to avoid side reactions and contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: In the presence of strong acids like hydroiodic acid (HI), this compound can undergo cleavage to form methanol and 3-iodopentane.

    Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), the ether bond can be cleaved, leading to the formation of carboxylic acids or other oxidized products.

Major Products Formed

    Substitution: Methanol and 3-iodopentane.

    Oxidation: Depending on the conditions, products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Methoxypentane is used in various scientific research applications due to its properties as an ether solvent. It is employed in:

    Chemistry: As a solvent in organic synthesis and reactions requiring anhydrous conditions.

    Biology: In the extraction and purification of biological samples.

    Medicine: As a solvent in the formulation of certain pharmaceuticals.

    Industry: In the manufacture of fine chemicals and advanced intermediates.

Mechanism of Action

The mechanism of action of 3-Methoxypentane is primarily as a solvent. It facilitates the dissolution of reactants and intermediates, thereby enhancing the rate and efficiency of chemical reactions. The ether oxygen can also participate in hydrogen bonding, influencing the solubility and reactivity of various compounds.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethane (Dimethyl ether): A simpler ether with two methyl groups.

    1-Methoxypropane: An ether with a methoxy group and a propyl group.

    2-Methoxypentane: An isomer of 3-Methoxypentane with the methoxy group on the second carbon.

Uniqueness

This compound is unique due to its specific structure, which provides distinct physical and chemical properties compared to its isomers and other ethers. Its position of the methoxy group on the third carbon atom influences its reactivity and applications in various fields.

Properties

IUPAC Name

3-methoxypentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRFEDVNTJTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190299
Record name 3-Methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36839-67-5
Record name 3-Methoxypentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036839675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxypentane
Reactant of Route 2
Reactant of Route 2
3-Methoxypentane
Reactant of Route 3
Reactant of Route 3
3-Methoxypentane
Reactant of Route 4
Reactant of Route 4
3-Methoxypentane
Reactant of Route 5
Reactant of Route 5
3-Methoxypentane
Reactant of Route 6
Reactant of Route 6
3-Methoxypentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.